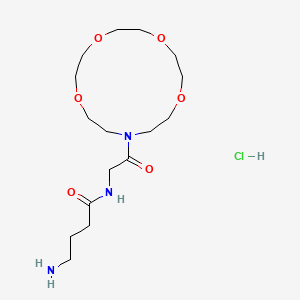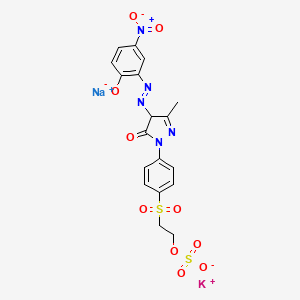
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, is an organic compound belonging to the class of hydantoins. Hydantoins are heterocyclic compounds containing a five-membered ring structure with two nitrogen atoms and two carbonyl groups. This particular compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydantoins typically involves the Bucherer-Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate. For the specific synthesis of 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-hydantoin, the following steps are generally followed:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetone cyanohydrin and p-(dimethylamino)benzaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous ethanol solution at elevated temperatures (60-70°C) with the addition of potassium cyanide and ammonium carbonate.
Cyclization: The reaction mixture undergoes cyclization to form the hydantoin ring structure.
Industrial Production Methods
Industrial production of hydantoins often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the hydantoin ring or the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: In biological research, hydantoins are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Hydantoins are known for their anticonvulsant properties and are used in the treatment of seizure disorders. They are also investigated for their potential in treating other neurological conditions.
Industry: The compound is used in the formulation of cosmetics, such as shampoos and skin care products, due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, hydantoins can modulate ion channels and receptors, affecting cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Fosphenytoin: A prodrug of phenytoin used in the treatment of epilepsy.
Dantrolene: A muscle relaxant containing a hydantoin moiety.
Imiprothrin: A pyrethroid insecticide with a hydantoin structure.
Iprodione: A fungicide containing the hydantoin group.
Uniqueness
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group on the aromatic ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
92668-57-0 |
|---|---|
Molekularformel |
C13H17N3O2 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
3-[4-(dimethylamino)phenyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-13(2)11(17)16(12(18)14-13)10-7-5-9(6-8-10)15(3)4/h5-8H,1-4H3,(H,14,18) |
InChI-Schlüssel |
DPUUGMGULORZKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


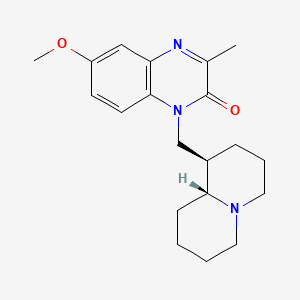

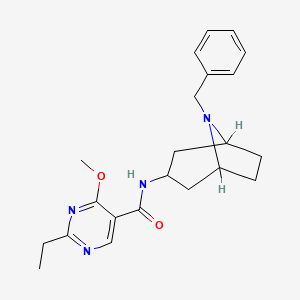
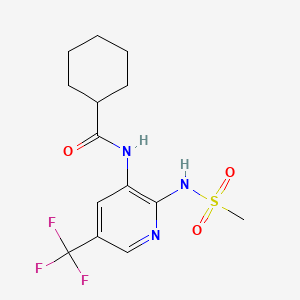

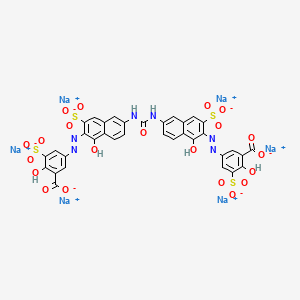
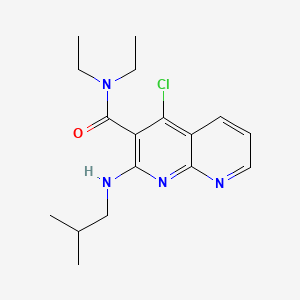

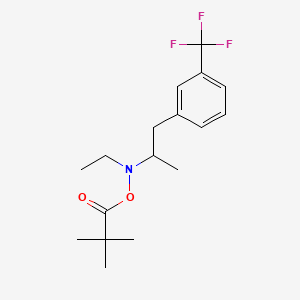
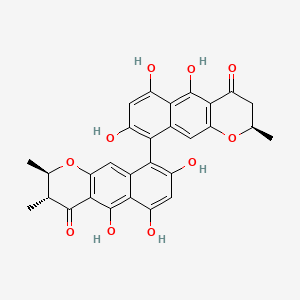
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)

